[4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol
Overview
Description
[4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol: is an organic compound with a complex structure that includes a methoxyphenyl group, a nitrophenyl group, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol typically involves multiple steps. One common method starts with the nitration of a methoxyphenyl compound to introduce the nitro group. This is followed by a reaction with a methoxybenzyl alcohol under specific conditions to form the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and subsequent reactions in reactors designed for high efficiency and safety. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol group may be converted to a carboxylic acid group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of [4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and methanol groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
[4-methoxyphenyl]methanol: Lacks the nitro group, making it less reactive in redox reactions.
[3-nitrophenyl]methanol: Lacks the methoxy group, affecting its hydrogen bonding capabilities.
[4-[(4-methoxyphenyl)methoxy]-3-aminophenyl]methanol: The nitro group is reduced to an amine, altering its chemical properties and biological activities.
Uniqueness: The presence of both the methoxy and nitro groups in [4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol provides a unique combination of reactivity and interaction capabilities. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H15NO5 |
---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
[4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]methanol |
InChI |
InChI=1S/C15H15NO5/c1-20-13-5-2-11(3-6-13)10-21-15-7-4-12(9-17)8-14(15)16(18)19/h2-8,17H,9-10H2,1H3 |
InChI Key |
AWIGLVQGKDTRAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.